2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one
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Overview
Description
2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one is a synthetic organic compound that features a morpholine ring, a chlorinated propanone, and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.
Attachment of the Difluorophenoxy Group: The difluorophenoxy group is introduced via a nucleophilic substitution reaction, where 3,4-difluorophenol reacts with an appropriate halogenated precursor.
Chlorination and Propanone Formation: The final step involves the chlorination of the propanone moiety and its attachment to the morpholine ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their biological activities. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-Chloro-2,4-difluorobenzene
- 1,3-Dibromo-2-chloro-5-fluorobenzene
Uniqueness
2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and difluorophenoxy group make it particularly valuable in medicinal chemistry for designing molecules with enhanced pharmacokinetic and pharmacodynamic profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO3/c1-9(15)14(19)18-4-5-20-11(7-18)8-21-10-2-3-12(16)13(17)6-10/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPWQQYFUUHHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC(C1)COC2=CC(=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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